molecular formula C17H9BrN2O3 B2696534 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 333773-09-4

3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B2696534
CAS No.: 333773-09-4
M. Wt: 369.174
InChI Key: QCPJZCPHPFYBBE-UHFFFAOYSA-N
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Description

3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromen-2-one core structure, which is fused with an oxadiazole ring and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a hydrazide intermediate with an appropriate bromophenyl-substituted carboxylic acid under acidic conditions to form the oxadiazole ring. This is followed by the condensation of the oxadiazole intermediate with a chromen-2-one derivative under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromen-2-one derivatives.

Scientific Research Applications

3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity, making it a subject of medicinal chemistry research.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring and bromophenyl group may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares a similar bromophenyl group but has an isoxazole ring instead of an oxadiazole ring.

    4-Bromobiphenyl: This compound contains a bromophenyl group but lacks the heterocyclic rings present in 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one.

Uniqueness

The uniqueness of this compound lies in its combination of a chromen-2-one core with an oxadiazole ring and a bromophenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Biological Activity

The compound 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a synthetic derivative that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. The unique structural features of this compound suggest potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies. This article reviews the biological activity of this compound based on existing literature, with an emphasis on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H10BrN3O3\text{C}_{15}\text{H}_{10}\text{BrN}_3\text{O}_3

This structure includes:

  • A chromenone core, which is a well-known scaffold in medicinal chemistry.
  • An oxadiazole ring that contributes to the compound's biological properties.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold often exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Antiproliferative Studies : Compounds similar to This compound have demonstrated promising activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating effective growth inhibition .
CompoundCell LineIC50 (µM)
Compound AMCF-710.5
Compound BA54915.2
This compoundTBDTBD

Antimicrobial Activity

The oxadiazole moiety is also associated with antimicrobial properties. Studies have shown that derivatives of this structure can inhibit bacterial growth effectively:

  • Antibacterial Studies : Preliminary tests have suggested that similar oxadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria .

The mechanism by which oxadiazole derivatives exert their biological effects is often linked to their ability to interact with specific biological targets:

  • Target Interaction : Molecular docking studies indicate that these compounds may bind to enzymes or receptors involved in cell proliferation and survival pathways . For example, interactions with proteins such as Bcl-2 and tubulin have been suggested.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:

  • The presence of electron-withdrawing groups (like bromine) on the aromatic ring enhances antiproliferative activity.
  • Modifications in the oxadiazole ring can significantly affect the compound's potency and selectivity towards cancer cells .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Antitumor Agents : A series of oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects. The study found that specific substitutions on the oxadiazole ring led to enhanced activity against cancer cell lines .
  • Antimicrobial Evaluation : In vitro assessments revealed that certain oxadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in infectious diseases .

Properties

IUPAC Name

3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrN2O3/c18-12-7-5-10(6-8-12)15-19-20-16(23-15)13-9-11-3-1-2-4-14(11)22-17(13)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPJZCPHPFYBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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